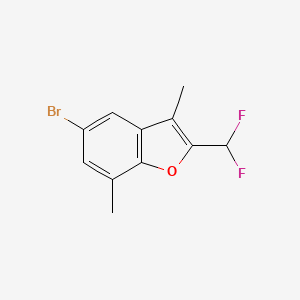

![molecular formula C22H19FN2OS3 B2384573 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 922471-85-0](/img/structure/B2384573.png)

2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic molecule that contains these structures.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .科学研究应用

Synthesis and Biological Activity

Research efforts have focused on synthesizing derivatives of benzothiazole and thiophene compounds due to their significant biological activities. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has demonstrated considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Material Sciences and Photovoltaic Efficiency

In material sciences, substituted thiophenes have shown a wide spectrum of activities and applications. They have been utilized as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light-harvesting efficiency and potential in photovoltaic cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

Antimicrobial and Anti-inflammatory Properties

Compounds bearing thiophene and benzothiazole moieties have been synthesized and evaluated for their antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013). Additionally, novel derivatives incorporating thiophene and benzothiazole structures have displayed significant anti-inflammatory activity, further underscoring their potential in therapeutic applications (Sunder & Maleraju, 2013).

Antitumor and Kinase Inhibition

Further research into benzothiazole derivatives has revealed their potential as antitumor agents, with some compounds exhibiting potent cytotoxic effects in vitro against various cancer cell lines. This indicates a promising direction for the development of new anticancer drugs (Hutchinson et al., 2001). Additionally, compounds structurally similar to the query have been investigated for their inhibitory activity against Src kinase, a target in cancer therapy, demonstrating the potential of such molecules in cancer treatment (Fallah-Tafti et al., 2011).

属性

IUPAC Name |

2-(4-fluorophenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2OS3/c1-27-18-8-9-19-20(14-18)29-22(24-19)25(11-10-17-3-2-12-28-17)21(26)13-15-4-6-16(23)7-5-15/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVXQNMOQAUTBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)

![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)